Ethyl cetamide
Description
Acetamides (R-CO-NR₂) are a class of organic compounds with diverse pharmacological applications, including antibiotic, neurological, and metabolic functions . Ethyl cetamide likely shares the core acetamide functional group (-CO-NH₂) modified with ethyl substituents, influencing its solubility, bioavailability, and target specificity .
Properties
Molecular Formula |
C28H27N3O3S2 |
|---|---|
Molecular Weight |
517.7g/mol |
IUPAC Name |
ethyl 2-[[2-(8-methyl-2-phenylquinazolin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H27N3O3S2/c1-3-34-28(33)23-19-13-7-8-15-21(19)36-27(23)29-22(32)16-35-26-20-14-9-10-17(2)24(20)30-25(31-26)18-11-5-4-6-12-18/h4-6,9-12,14H,3,7-8,13,15-16H2,1-2H3,(H,29,32) |
InChI Key |
FPJVARSUSZKEDT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=NC4=C(C=CC=C43)C)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=NC4=C(C=CC=C43)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Step 1: Formation of Ethylamine from Chloroethane
Chloroethane undergoes nucleophilic substitution with ammonia (NH₃) under heat:
Reagents : Excess NH₃ (aqueous or alcoholic)
Conditions : Heat at 100–150°C in a sealed tube .
Step 2: Acylation of Ethylamine
Ethylamine reacts with ethanoyl chloride (CH₃COCl) in the presence of a base (e.g., pyridine):
Reagents : Ethanoyl chloride, pyridine (to neutralize HCl)
Conditions : Room temperature, anhydrous conditions .
| Step | Starting Material | Reagent | Product |
|---|---|---|---|
| 1 | Chloroethane | NH₃ | Ethylamine |
| 2 | Ethylamine | Ethanoyl chloride | N-Ethyl acetamide |
Acylation Reaction Mechanism
The reaction between ethylamine and ethanoyl chloride proceeds via a nucleophilic addition-elimination mechanism :
-
Addition Stage : The lone pair on ethylamine’s nitrogen attacks the electrophilic carbonyl carbon of ethanoyl chloride.
-
Elimination Stage :
Key Features :
-
Electrophilic Carbon : Enhanced by electron-withdrawing Cl and O atoms.
-
Base Role : Pyridine absorbs HCl, shifting equilibrium toward product formation .
Oxidation Reactions
N-ethyl acetamide undergoes oxidative degradation under atmospheric conditions. Studies using OH radicals show:
Experimental Data :
| Reaction Condition | Major Product | Yield (%) |
|---|---|---|
| OH radical exposure | Acetic acid | ~65 |
| UV irradiation | CO₂ | ~30 |
Hydrolysis Reactions
N-ethyl acetamide hydrolyzes under acidic or basic conditions:
Acidic Hydrolysis:
Conditions : Reflux with 6M HCl .
Basic Hydrolysis:
Conditions : Aqueous NaOH, heat .
Kinetic Data :
| Medium | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Acidic | 72.5 | |
| Basic | 85.3 |
Other Reactions
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key properties of Ethyl cetamide and related compounds:
*this compound data inferred from structural analogs.
Key Observations:
Functional Group Diversity :
- Chloramphenicol and Ethionamide feature halogenated (Cl) and sulfur-containing (thioamide) groups, respectively, enhancing their antibacterial activity .
- Acotiamide ethyl ester includes an ester moiety, increasing hydrophobicity and metabolic stability compared to this compound .
Molecular Weight and Bioactivity :
- Compounds with higher molecular weights (e.g., Acotiamide ethyl ester at 352.37 Da) often exhibit prolonged half-lives but reduced membrane permeability .
- Ethionamide’s lower molecular weight (166.24 Da) facilitates penetration into mycobacterial cells, critical for its antitubercular efficacy .
Synthetic Relevance :
- This compound analogs like N-methyl-N-[1-(4-piperidinyl)ethyl]acetamide are synthesized via nucleophilic substitution or condensation reactions, emphasizing the role of ethyl groups in modulating steric and electronic properties .
Q & A
Q. What experimental methodologies are recommended for synthesizing ethyl cetamide with high purity?
To optimize synthesis, use nucleophilic acyl substitution between cetyl chloride and ethylamine under anhydrous conditions. Key steps include:
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of cetyl chloride) .
- Solvent selection : Dichloromethane or THF improves reaction efficiency due to low polarity and inertness .
- Purification : Recrystallize the product using ethanol/water mixtures, and confirm purity via HPLC (>98%) and melting point analysis (literature range: 72–74°C) .
Q. How should researchers validate the structural identity of this compound in novel formulations?
Combine spectroscopic and chromatographic techniques:
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s biological assays?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC or IC values .
- Error analysis : Report confidence intervals (95%) and use ANOVA for multi-group comparisons .
- Reproducibility : Include triplicate measurements and negative/positive controls to validate assay robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Contradictions often arise from:
- Experimental variability : Standardize solvent purity (e.g., HPLC-grade), temperature (±0.1°C), and agitation methods .
- Meta-analysis : Compare datasets using systematic reviews (e.g., PRISMA guidelines) to identify outliers or methodological biases .
- Computational modeling : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility and validate with experimental solubility curves .
Q. What strategies mitigate confounding variables in this compound’s pharmacokinetic studies?
- Study design : Use randomized, double-blind protocols with matched control groups to isolate compound-specific effects .
- Analytical validation : Employ LC-MS/MS for plasma samples to distinguish this compound from metabolites .
- Covariate adjustment : Include factors like body weight, age, and liver enzyme activity in multivariate regression models .
Q. How should researchers design experiments to investigate this compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Use Michaelis-Menten plots with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant enzyme activities .
- Thermodynamic profiling : Calculate ΔG, ΔH, and ΔS via isothermal titration calorimetry (ITC) to characterize binding energetics .
Methodological Frameworks
Q. How to ensure reproducibility in this compound’s cytotoxicity assays across laboratories?
- Protocol standardization : Adopt OECD/ICH guidelines for cell culture conditions (e.g., passage number, serum concentration) .
- Inter-laboratory calibration : Share reference samples and validate equipment (e.g., plate readers) using certified standards .
- Data transparency : Publish raw datasets, including negative controls and instrument parameters, in supplementary materials .
Q. What ethical considerations apply to in vivo studies involving this compound?
- Animal welfare : Follow ARRIVE 2.0 guidelines for humane endpoints, sample sizes, and anesthesia protocols .
- Data integrity : Avoid selective reporting by pre-registering study designs on platforms like Open Science Framework .
- Conflict of interest : Disclose funding sources and intellectual property ties in publications .
Data Management and Reporting
Q. How to handle large-scale spectral datasets for this compound derivatives?
- Metadata annotation : Tag files with CAS numbers, synthesis dates, and instrument settings .
- Repository use : Deposit data in ChemSpider or PubChem for public access .
- Version control : Track revisions via GitHub or institutional databases to prevent data loss .
Q. What criteria distinguish high-impact research on this compound from incremental studies?
- Novelty : Address unresolved questions (e.g., its role in lipid metabolism vs. prior studies on membrane permeability) .
- Rigor : Use orthogonal validation methods (e.g., crystallography + molecular dynamics simulations) .
- Translational relevance : Link findings to therapeutic applications (e.g., antimicrobial resistance or cancer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
